

discovery and history of 4-Nitrophenyl Phosphate

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Compound of Interest

Compound Name: 4-Nitrophenyl Phosphate

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An In-depth Technical Guide to **4-Nitrophenyl Phosphate** (pNPP)

Abstract

4-Nitrophenyl phosphate (pNPP), a synthetic organophosphate compound, is a cornerstone of biochemical and clinical assays.[1] As a non-proteinaceous, chromogenic substrate, it is indispensable for the detection and quantification of various phosphatases, most notably alkaline phosphatase (AP) and acid phosphatase.[1][2] Its hydrolysis yields a distinct yellow product, enabling straightforward spectrophotometric measurement of enzyme activity. This property has led to its widespread adoption in applications ranging from enzyme-linked immunosorbent assays (ELISA) to fundamental enzyme kinetics research.[3][4] This guide provides a comprehensive overview of the discovery and history of pNPP, its chemical and physical properties, detailed experimental protocols for its use, and its role in modern biological research.

Discovery and History

While the precise date and discoverer of the initial synthesis of **4-Nitrophenyl Phosphate** are not well-documented in readily available literature, its history is intrinsically linked to the advancement of enzyme assays. The development of methods to measure phosphatase activity began much earlier, with colorimetric assays for inorganic phosphate, such as the Fiske and Subbarow method using a molybdate reagent, first described in 1925.

The innovation of pNPP was its function as a direct chromogenic substrate, simplifying the measurement of phosphatase activity. Instead of measuring the liberated phosphate, researchers could directly measure the colored p-nitrophenol product. This breakthrough led to its first significant application in a clinical setting for the determination of alkaline phosphatase activity in serum.[3]

With the development of enzyme immunoassays, pNPP's utility expanded significantly. It became a substrate of choice for alkaline phosphatase, one of the most common reporter enzymes used in ELISA.[3][5] The hydrolysis of the colorless pNPP to the soluble, yellow p-nitrophenolate provided a simple and sensitive method for signal detection, cementing its role in diagnostics and research.[3][6]

Chemical Properties and Data

pNPP is an aryl phosphate ester, formed through the mono-esterification of phosphoric acid with 4-nitrophenol.[7] The presence of the electron-withdrawing nitro group on the phenyl ring makes the phosphate ester bond susceptible to enzymatic cleavage.

Table 1: Physical and Chemical Properties of **4-Nitrophenyl Phosphate**

Property	Value	Reference
IUPAC Name	4-Nitrophenyl dihydrogen phosphate	[1]
Common Names	p-Nitrophenyl phosphate, pNPP	[1][7]
Molecular Formula	C ₆ H ₆ NO ₆ P	[1]
Molar Mass	219.09 g/mol	[1][7]
CAS Number	330-13-2	[1][7]
Appearance	White to pale yellow solid	[3]
Hydrolysis Product	4-Nitrophenol (pNP)	[1]
Max. Absorbance (Product)	405 nm	[1][2]

Table 2: Kinetic Parameters for Calf Intestine Alkaline Phosphatase with pNPP

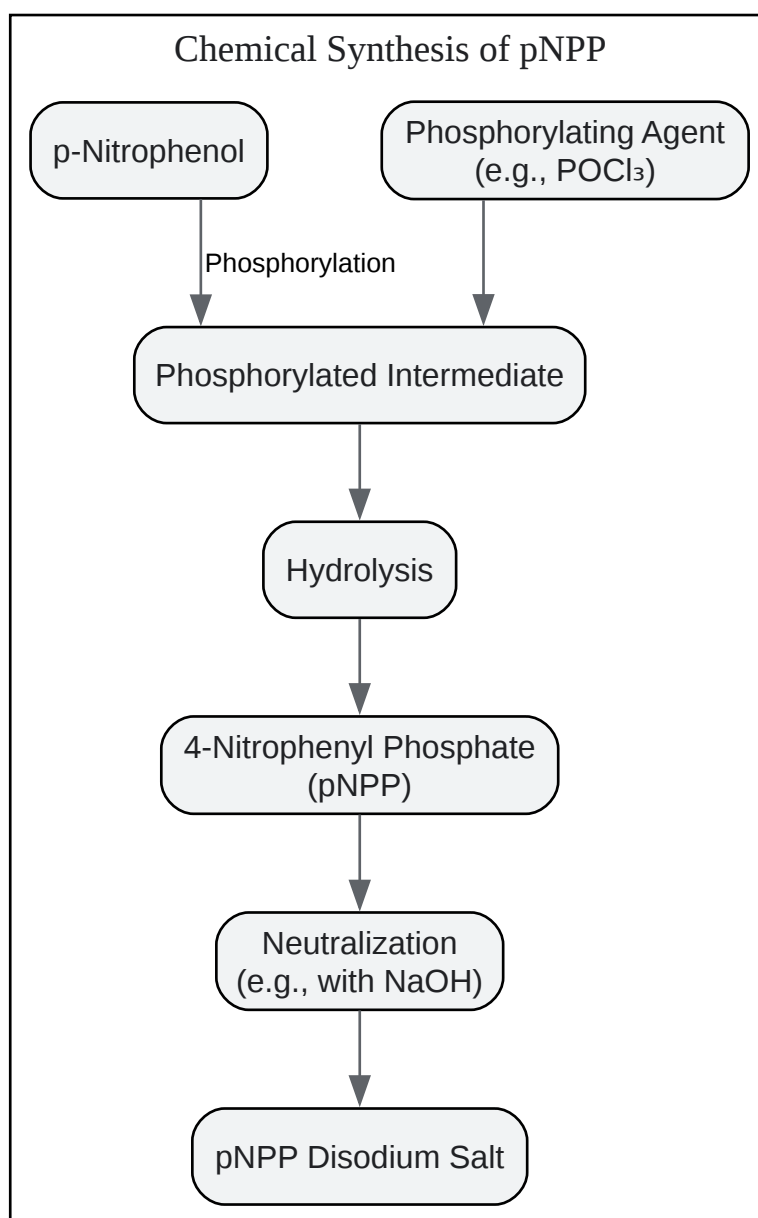
Parameter	Value	Conditions
K_m_	$40 \pm 3 \mu\text{M}$	pH ~8.2
V_max_	$72.8 \pm 1.2 \mu\text{mol min}^{-1} \text{mg protein}^{-1}$	pH ~8.2
k_cat_	$9.70 \pm 0.16 \text{ s}^{-1}$	pH ~8.2
k_cat_/K_m_	$2.44 \pm 0.16 \times 10^5 \text{ M}^{-1} \text{ s}^{-1}$	pH ~8.2

(Data sourced from a 2023 study on steady-state kinetic analysis.)

Synthesis and Reaction Mechanisms

Chemical Synthesis of pNPP

The synthesis of pNPP is typically achieved by reacting p-nitrophenol with a phosphorylating agent. A common laboratory and industrial method involves the reaction of p-nitrophenol with phosphorus oxychloride (POCl_3) or a dialkyl chlorophosphate, followed by hydrolysis.[8][9]



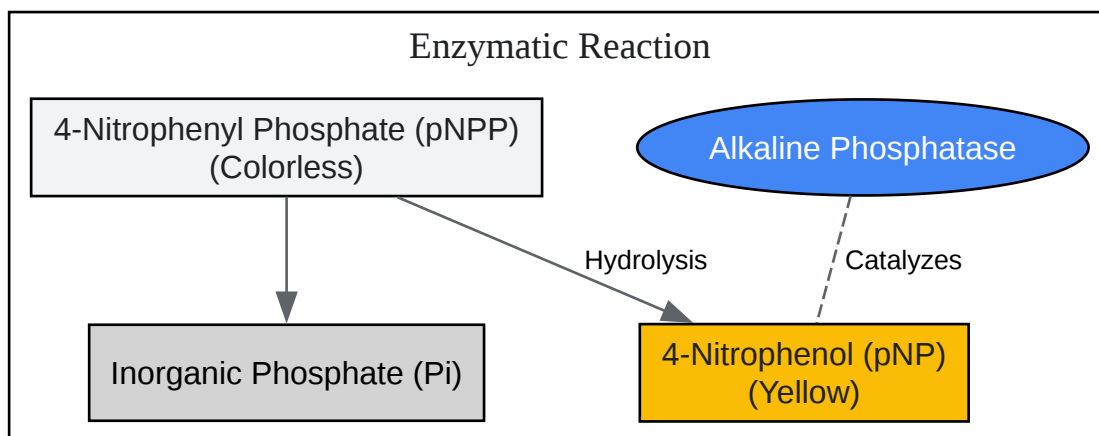
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Caption: General workflow for the chemical synthesis of pNPP.

Enzymatic Hydrolysis by Alkaline Phosphatase

The utility of pNPP in biochemical assays stems from its enzymatic hydrolysis. Phosphatases catalyze the cleavage of the phosphate group from pNPP.^[1] Under alkaline conditions (typically pH > 8), the product, 4-nitrophenol (pNP), deprotonates to form the 4-nitrophenolate ion, which is a yellow-colored chromophore with a maximum absorbance at 405 nm.^{[1][3]} The

intensity of the yellow color is directly proportional to the amount of pNP produced and thus to the activity of the enzyme.[2]



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Caption: Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.

Experimental Protocols

General Alkaline Phosphatase Activity Assay

This protocol provides a general method for determining alkaline phosphatase activity in a sample using pNPP in a microplate format.

Materials:

- pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl_2 .
- pNPP Substrate Solution: Dissolve pNPP disodium salt in the substrate buffer to a final concentration of 1 mg/mL (or as required). Protect from light and prepare fresh.
- Stop Solution: 3 N Sodium Hydroxide (NaOH).
- Enzyme Sample: A purified enzyme or biological sample containing alkaline phosphatase.
- 96-well clear flat-bottom microplate.

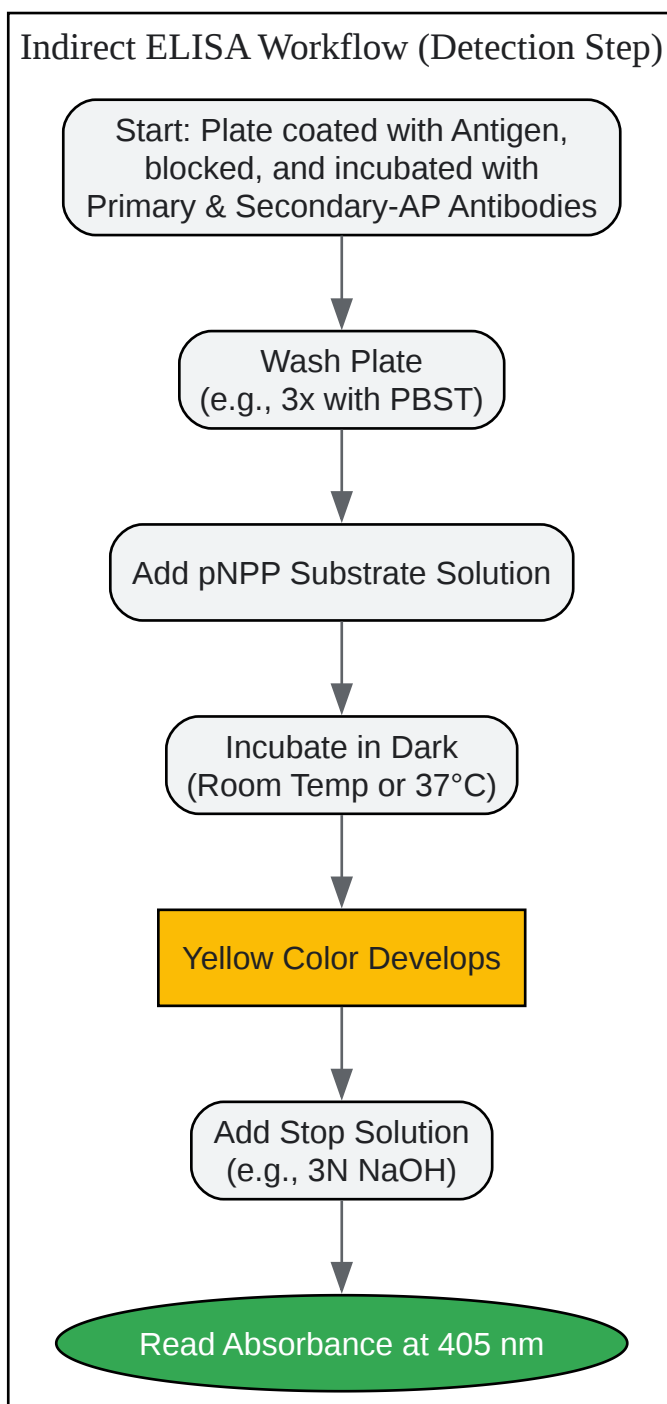
- Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

- Prepare Reagents: Bring all reagents to room temperature before use. Prepare the pNPP Substrate Solution just prior to the assay.
- Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).
- Assay Setup:
 - Add 50 μ L of each enzyme dilution to the wells of the microplate.
 - Include a blank well containing 50 μ L of the dilution buffer without the enzyme.
- Initiate Reaction: Add 100 μ L of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.
- Incubation: Incubate the plate at 37°C (or desired temperature) for 15-30 minutes. The incubation time can be optimized based on enzyme activity. Protect the plate from light during incubation.
- Stop Reaction: Add 50 μ L of 3 N NaOH Stop Solution to each well to stop the enzymatic reaction. The stop solution also enhances the yellow color by ensuring the pH is strongly alkaline.
- Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Enzyme activity is proportional to the corrected absorbance values.

pNPP in an Indirect ELISA Workflow

This protocol outlines the final detection step of a standard indirect ELISA using an alkaline phosphatase-conjugated secondary antibody and pNPP substrate.



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Caption: Final steps of an indirect ELISA using pNPP for detection.

Procedure (following secondary antibody incubation):

- **Washing:** After incubation with the alkaline phosphatase-conjugated secondary antibody, wash the microplate wells thoroughly (typically 3-5 times) with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
- **Substrate Addition:** Add 100-200 μL of freshly prepared pNPP Substrate Solution to each well.
- **Incubation:** Incubate the plate at room temperature or 37°C, protected from light. Monitor the color development. Typical incubation times range from 15 to 60 minutes.
- **Stopping the Reaction (Optional for Endpoint Assays):** Once sufficient color has developed, stop the reaction by adding 50 μL of 3 N NaOH to each well.
- **Measurement:** Read the optical density (OD) at 405 nm. The OD value is proportional to the amount of target antigen in the original sample.

Applications in Research and Drug Development

- **Enzyme-Linked Immunosorbent Assay (ELISA):** pNPP is a standard substrate for AP-based ELISAs used in diagnostics, drug screening, and basic research to quantify proteins, hormones, and other biomolecules.[3]
- **Enzyme Kinetics:** It serves as a model substrate for studying the kinetics and inhibition of various phosphatases, aiding in the characterization of enzyme function and the discovery of potential drug candidates.
- **High-Throughput Screening (HTS):** The simplicity and reliability of the pNPP assay make it suitable for HTS campaigns to identify inhibitors of protein tyrosine phosphatases (PTPs) and other phosphatases, which are important targets in drug development.[10]
- **Biochemical Assays:** It is widely used to determine phosphatase activity in cell lysates, tissue homogenates, and purified enzyme preparations.[11]

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